
8-Chloro-4-methoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-4-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities. The presence of a chlorine atom at the 8th position and a methoxy group at the 4th position in the quinazoline ring structure imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methoxyquinazoline typically involves the reaction of appropriate anilines with aldehydes under specific conditions. One common method involves the use of transition-metal catalysts to facilitate the formation of the quinazoline ring. For instance, the reaction of 4-methoxyaniline with 8-chloro-2-formylbenzonitrile in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable synthetic methods. Techniques such as microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-4-methoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
8-Chloro-4-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 8-Chloro-4-methoxyquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it useful in the treatment of diseases such as cancer and bacterial infections .
Comparison with Similar Compounds
- 4-Chloroquinazoline
- 8-Methoxyquinazoline
- 4-Methoxyquinazoline
Comparison: 8-Chloro-4-methoxyquinazoline is unique due to the simultaneous presence of both chlorine and methoxy groups, which enhances its reactivity and biological activity compared to its analogs. For example, 4-Chloroquinazoline lacks the methoxy group, which may reduce its effectiveness in certain applications. Similarly, 8-Methoxyquinazoline does not have the chlorine atom, which can affect its chemical properties and reactivity .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
8-chloro-4-methoxyquinazoline |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-6-3-2-4-7(10)8(6)11-5-12-9/h2-5H,1H3 |
InChI Key |
MCFHKTBFPAMCNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11902258.png)
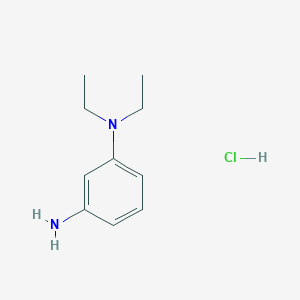
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)

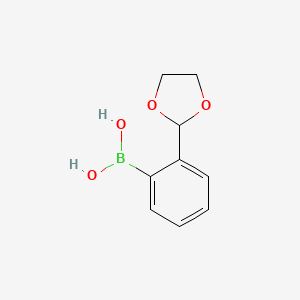
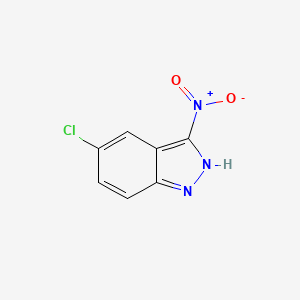
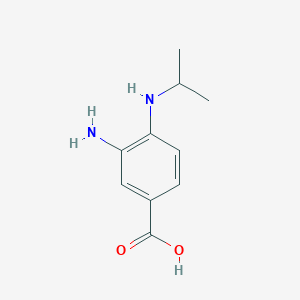

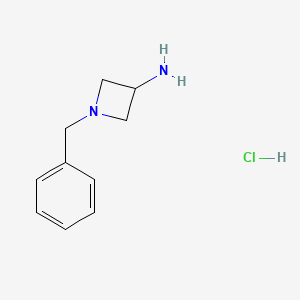
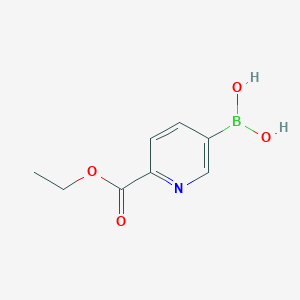
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
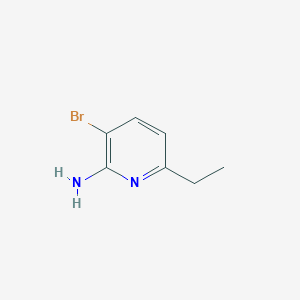
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
